Cas no 59338-06-6 (2-sulfamoylthiophene-3-carboxylic acid)

2-Sulfamoylthiophene-3-carboxylic acid is a heterocyclic compound featuring both sulfamoyl and carboxylic acid functional groups on a thiophene backbone. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research. The sulfamoyl group enhances reactivity as a sulfonamide precursor, while the carboxylic acid moiety allows for further derivatization or salt formation. Its thiophene core contributes to stability and potential bioactivity, making it valuable in the development of biologically active molecules. The compound is typically employed as an intermediate in medicinal chemistry, offering a balance of reactivity and selectivity for targeted synthesis. Proper handling is advised due to its potential sensitivity to moisture and heat.
2-sulfamoylthiophene-3-carboxylic acid structure
59338-06-6 structure
Product Name:2-sulfamoylthiophene-3-carboxylic acid
CAS No:59338-06-6
MF:
MW:
MDL:MFCD30091732
CID:4655598
PubChem ID:20471888
Update Time:2025-05-20

2-sulfamoylthiophene-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-sulfamoylthiophene-3-carboxylic acid
    • MDL: MFCD30091732

2-sulfamoylthiophene-3-carboxylic acid Pricemore >>

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Additional information on 2-sulfamoylthiophene-3-carboxylic acid

Introduction to 2-sulfamoylthiophene-3-carboxylic acid (CAS No. 59338-06-6) and Its Emerging Applications in Chemical Biology

2-sulfamoylthiophene-3-carboxylic acid, identified by the chemical registration number 59338-06-6, is a heterocyclic sulfonamide derivative that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the thiophene family, characterized by a sulfur-containing five-membered aromatic ring, which contributes to its distinct reactivity and biological relevance. The presence of both a sulfonamide group and a carboxylic acid moiety enhances its versatility, making it a valuable scaffold for the development of novel pharmaceuticals and agrochemicals.

The sulfonamide functional group is well-known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. In contrast, the carboxylic acid group introduces acidic properties, enabling various chemical modifications such as esterification or amidation, which are crucial for drug design. The combination of these two functional groups in 2-sulfamoylthiophene-3-carboxylic acid makes it an attractive candidate for medicinal chemistry research.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-sulfamoylthiophene-3-carboxylic acid and biological targets. Studies have demonstrated that this compound can selectively bind to enzymes and receptors involved in metabolic pathways, making it a promising lead compound for therapeutic intervention. For instance, research has shown that derivatives of 2-sulfamoylthiophene-3-carboxylic acid exhibit inhibitory activity against certain kinases, which are aberrantly activated in various cancers.

The thiophene core of this molecule is particularly noteworthy due to its ability to undergo diverse chemical transformations, such as cyclization, oxidation, and reduction. These reactions allow chemists to tailor the structure of 2-sulfamoylthiophene-3-carboxylic acid to achieve specific biological outcomes. Moreover, the sulfur atom in the thiophene ring can participate in coordination with metal ions, opening up possibilities for applications in metallodrug development.

In the realm of drug discovery, 2-sulfamoylthiophene-3-carboxylic acid has been explored as a precursor for synthesizing sulfonamide-based drugs with enhanced pharmacokinetic profiles. For example, modifications at the 5-position of the thiophene ring have been investigated to improve solubility and bioavailability. Such structural optimizations are critical for translating laboratory findings into clinical applications.

Another exciting area of research involves the use of 2-sulfamoylthiophene-3-carboxylic acid in designing probes for biochemical assays. Its fluorescence properties can be harnessed to develop sensitive detection methods for small molecules or biomarkers relevant to neurological disorders. This application leverages the compound's ability to form stable complexes with target analytes, facilitating high-throughput screening in drug discovery pipelines.

The synthesis of 2-sulfamoylthiophene-3-carboxylic acid has also been refined through green chemistry approaches, emphasizing sustainability and efficiency. Catalytic methods have been developed to minimize waste and reduce energy consumption during production. These innovations align with global efforts to promote environmentally responsible chemical manufacturing.

Future directions in the study of 2-sulfamoylthiophene-3-carboxylic acid may include exploring its potential as an intermediate in polymer chemistry. The incorporation of sulfonamide groups into polymers can enhance their thermal stability and biodegradability, making them suitable for advanced materials used in medical implants or sustainable packaging.

Overall, 2-sulfamoylthiophene-3-carboxylic acid (CAS No. 59338-06-6) represents a fascinating compound with multifaceted applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features and biological activities continue to drive innovation in chemical biology, offering new opportunities for therapeutic development and scientific discovery.

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